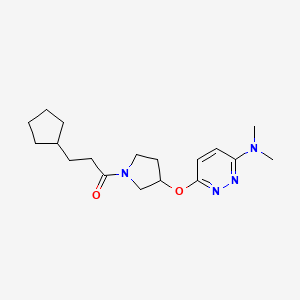

3-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

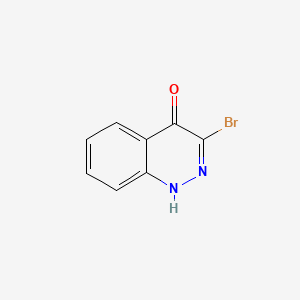

The compound “3-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one” is a complex organic molecule that contains several functional groups and rings, including a cyclopentyl group, a pyrrolidine ring, and a pyridazine ring . These types of compounds are often used in medicinal chemistry due to their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, for example, is a five-membered ring with one nitrogen atom . The pyridazine ring is a six-membered ring with two nitrogen atoms . The cyclopentyl group is a five-membered carbon ring .Aplicaciones Científicas De Investigación

Structural Diversity and Synthesis

- Alkylation and Ring Closure Reactions: A study by Roman (2013) describes the use of a structurally similar compound in various alkylation and ring closure reactions to produce a diverse library of compounds, including pyrazolines, pyridines, and other derivatives (Roman, 2013).

Biological Activity and Synthetic Applications

- Antimicrobial Activity and Cycloadditions: Zaki, Sayed, and Elroby (2016) investigated compounds structurally related to the specified chemical for their antimicrobial activity and use in 1,3-dipolar cycloaddition reactions, leading to the synthesis of various biologically active pyrazoles and pyridazines (Zaki, Sayed, & Elroby, 2016).

Transformations into Other Heterocyclic Compounds

- Pyrido and Imidazo Transformations: Kolar, Tiŝler, and Pizzioli (1996) demonstrated transformations of related compounds into various heterocyclic systems like imidazo[1,2-a]pyridines and 2-oxa-6a, 10c-diazaaceanthrylenes (Kolar, Tiŝler, & Pizzioli, 1996).

Synthesis of Substituted Pyridines

- Cyclization of Oximinoalkanenitriles: Research by Vijn, Arts, Maas, and Castelijns (1993) explored the synthesis of substituted pyridines through the cyclization of oximinoalkanenitriles, showcasing the versatility of related compounds in synthesizing complex heterocyclic structures (Vijn, Arts, Maas, & Castelijns, 1993).

Catalytic Synthesis of Heterocyclic Derivatives

- Palladium-Catalyzed Oxidative Cyclization: Bacchi et al. (2005) utilized similar compounds in palladium-catalyzed oxidative cyclization to synthesize heterocyclic derivatives like tetrahydropyridinediones, demonstrating the potential of these compounds in catalytic synthesis (Bacchi et al., 2005).

Metal-Coordinating Abilities

- Synthesis of Metal Complexes: Hoogenboom, Moore, and Schubert (2006) researched the formation of metal complexes using structurally related compounds, indicating the potential of such chemicals in creating complex metal-organic structures (Hoogenboom, Moore, & Schubert, 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

3-cyclopentyl-1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O2/c1-21(2)16-8-9-17(20-19-16)24-15-11-12-22(13-15)18(23)10-7-14-5-3-4-6-14/h8-9,14-15H,3-7,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUCIQPTIIIOTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CCC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2645839.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2645846.png)

![[3-Methyl-4-(prop-2-ynylamino)phenyl]-thiomorpholin-4-ylmethanone](/img/structure/B2645847.png)

![(E)-N-[1-(2-Methylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2645851.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2645852.png)

![2,4-Dibromo-6-{[4-(trifluoromethyl)anilino]methyl}benzenol](/img/structure/B2645853.png)

![6-(4-Propan-2-ylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2645854.png)

![2-chloro-2,2-difluoro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2645857.png)